molecular formula C13H14N2O2 B12818855 ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate

ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B12818855
M. Wt: 230.26 g/mol
InChI Key: PJLLLJAXSZFMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound features an ethyl ester group at the 4-position and a meta-tolyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. For this compound, m-tolualdehyde is used.

    Esterification: The carboxylic acid group at the 4-position of the imidazole ring is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antifungal and antibacterial properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(p-tolyl)-1H-imidazole-4-carboxylate: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    Ethyl 1-(o-tolyl)-1H-imidazole-4-carboxylate: Similar structure with an ortho-tolyl group.

    Methyl 1-(m-tolyl)-1H-imidazole-4-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The ethyl ester group also contributes to its distinct physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 1-(3-methylphenyl)imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-15(9-14-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3

InChI Key

PJLLLJAXSZFMAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.